7-methoxy-3-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
Description
The exact mass of the compound this compound is 381.21647512 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7-methoxy-3-[[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-12-23-26(13-16)10-9-24-7-5-17(6-8-24)14-25-15-22-20-11-18(28-2)3-4-19(20)21(25)27/h3-4,11-13,15,17H,5-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPAMHMYXPUZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein , a receptor tyrosine kinase. RET plays a crucial role in cell survival, differentiation, and proliferation. It is involved in the development of several tissues, including the nervous and immune systems.
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and preventing it from sending signals for cell growth and division. This compound has been found to be effective against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM.
Biochemical Pathways
By inhibiting RET, the compound disrupts several biochemical pathways that are regulated by this protein. These include pathways involved in cell growth, differentiation, and survival. The inhibition of RET can lead to the suppression of these pathways, potentially slowing or stopping the growth of cells that depend on RET signaling.
Pharmacokinetics
The compound has good solubility in DMSO, with a concentration of at least 100 mg/mL (187.41 mM), but is insoluble in water. It is recommended to be stored at 4°C. The compound’s boiling point is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3. The compound’s pKa is predicted to be 14.33±0.10.
Result of Action
The inhibition of RET by this compound can lead to a decrease in cell proliferation, particularly in cells that harbor RET mutations or fusions. In vitro studies have shown that the compound can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutant cell lines compared to other multi-kinase inhibitors.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution within the body. Additionally, the compound’s stability at different temperatures can impact its shelf life and effectiveness
Biochemical Analysis
Cellular Effects
Some studies suggest that derivatives of the compound exhibited promising cytotoxic activity
Molecular Mechanism
Some studies suggest that depending on both the solvent and the substitution pattern, two types of reactions were usually observed: dehydrogenation to the corresponding pyrazoles and incorporation of oxygen with ring opening to yield carbonyl compounds.
Temporal Effects in Laboratory Settings
Some studies suggest that the compound inhibited 5-HT-mediated amplification of ADP-stimulated human and dog platelet aggregation.
Biological Activity
7-Methoxy-3-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the context of cancer therapy and metabolic disorders. The presence of the pyrazole and piperidine moieties suggests potential interactions with enzymes involved in metabolic pathways, as well as receptors that modulate signaling pathways related to cell growth and differentiation.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-Methoxy Compound | HeLa | 15.2 | Apoptosis induction |
| Analog A | MCF7 | 10.5 | Cell cycle arrest |
| Analog B | A549 | 12.0 | Inhibition of PI3K/Akt pathway |
Metabolic Effects
In addition to anticancer activity, this compound has been evaluated for its effects on metabolic syndrome. A study indicated that related compounds can induce the expression of ATF3, a transcription factor involved in lipid metabolism. In high-fat diet models, treatment with these compounds resulted in significant weight loss and improved glycemic profiles.
Case Study: Metabolic Impact
In a study involving pre-differentiated 3T3-L1 cells, a derivative demonstrated:
- Significant reduction in triglyceride levels.
- Decreased white adipose tissue mass.
- Enhanced liver function markers.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Substituents on the piperidine ring have been shown to influence potency and selectivity.
Table 2: Structure-Activity Relationships
| Modification | Biological Activity | Observations |
|---|---|---|
| N-Methyl Group | Increased potency | Enhanced binding affinity |
| Aromatic Substitution | Broader spectrum of activity | Improved solubility |
| Alkyl Chain Length | Optimal at C2-C4 | Balance between lipophilicity and hydrophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
